1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide
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Overview
Description
1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a tetrazole ring fused to an indole structure, with a carboxamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Indole Synthesis: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the tetrazole and indole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The indole ring can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-tetrazole-5-carboxamide: Similar structure but lacks the indole ring.
1H-indole-3-carboxamide: Similar structure but lacks the tetrazole ring.
1-methyl-1H-indole-3-carboxamide: Similar structure but lacks the tetrazole ring.
Uniqueness
1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide is unique due to the presence of both the tetrazole and indole rings, which confer distinct chemical and biological properties. The combination of these two rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H10N6O |
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Molecular Weight |
242.24 g/mol |
IUPAC Name |
1-methyl-N-(2H-tetrazol-5-yl)indole-3-carboxamide |
InChI |
InChI=1S/C11H10N6O/c1-17-6-8(7-4-2-3-5-9(7)17)10(18)12-11-13-15-16-14-11/h2-6H,1H3,(H2,12,13,14,15,16,18) |
InChI Key |
YKLICTHVQYDTCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=NNN=N3 |
Origin of Product |
United States |
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